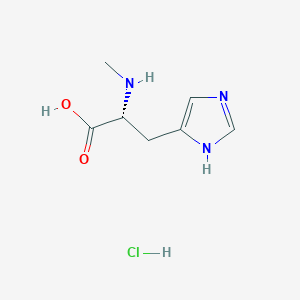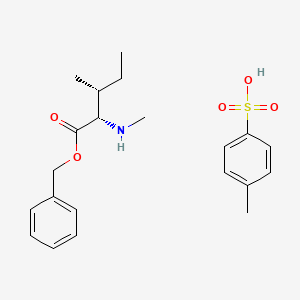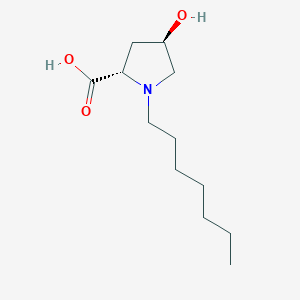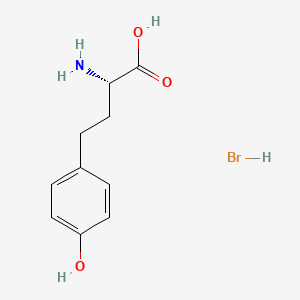
L-Leucine-7-amido-4-methylcoumarin hydrochloride
Übersicht
Beschreibung
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is a fluorogenic peptidyl substrate . It is used for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Molecular Structure Analysis
The empirical formula of this compound is C16H20N2O3 · HCl . Its molecular weight is 324.80 .
Chemical Reactions Analysis
This compound is a substrate for leucine aminopeptidase and other broad specificity aminopeptidases, such as aminopeptidase M . The enzymatic activity yields a bright blue fluorescent dye: 7-amino-4-methylcoumarin .
Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in methanol, forming a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength of 327 nm and an emission wavelength of 349 nm at pH 8.0 .
Wissenschaftliche Forschungsanwendungen
Soil Leucine Aminopeptidase Assay
L-Leucine-7-amido-4-methylcoumarin hydrochloride (L-leucine-AMC) is utilized in soil leucine aminopeptidase assays. A study by (Wang et al., 2019) found that this assay could be simplified by performing it at the optimal pH without alkalization, improving assay sensitivity and standardization.
Marine Sediment Enzyme Activity Measurement
L-leucine-AMC is instrumental in measuring extracellular enzyme activity in marine sediments. (Cao et al., 2011) developed a novel fluorosensor using L-leucine-AMC for assessing enzyme activity patterns in marine sediments.
Protease Activity Research
Research into the behavior of leucine aminopeptidase towards various substrates, including L-leucine-AMC, has been carried out. (Beattie et al., 1987) synthesized competitive inhibitors for leucine aminopeptidase and studied their interaction with the enzyme in the presence of L-leucine-AMC.
Enzyme Assay Development
L-leucine-AMC has been used in the development of novel enzyme assays. For example, (Saifuku et al., 1978) described a rapid assay for serum leucine aminopeptidase using L-leucine-AMC as a fluorogenic substrate.
Diagnosis of Aspartylglucosaminuria
L-leucine-AMC has applications in diagnosing genetic disorders like aspartylglucosaminuria. (Vozyi et al., 1993) used a fluorogenic substrate similar to L-leucine-AMC for detecting enzyme activity related to this condition.
Wastewater Treatment Analysis
This compound is useful in studying protein and polysaccharide hydrolytic activity in wastewater treatment. (Confer & Logan, 1998) utilized L-leucine-AMC to determine the location of enzyme activity in wastewater cultures.
Biomedical Research
In biomedical research, L-leucine-AMC is used for studying enzyme activity related to various diseases. For instance, (Moudi et al., 2018) explored the role of L-leucine-AMC gene polymorphisms in susceptibility to chronic hepatitis B virus infection.
Glycosylasparaginase Activity Assay
L-leucine-AMC is also used in assays for glycosylasparaginase activity. (Mononen et al., 1993) developed a sensitive assay for this activity using a substrate similar to L-leucine-AMC.
Wirkmechanismus
Target of Action
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is primarily targeted towards Leucine Aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
Leu-AMC hydrochloride acts as a fluorogenic peptidyl substrate for LAP3 . When the compound interacts with its target, LAP3, it undergoes enzymatic cleavage . This cleavage results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin .
Biochemical Pathways
The primary biochemical pathway affected by Leu-AMC hydrochloride is the protein hydrolysis pathway . LAP3, the target of Leu-AMC hydrochloride, is a key enzyme in this pathway. By acting as a substrate for LAP3, Leu-AMC hydrochloride influences the hydrolysis of proteins, particularly in bacterial systems .
Pharmacokinetics
It is known that the compound is soluble in methanol .
Result of Action
The enzymatic activity of LAP3 on Leu-AMC hydrochloride results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin . This fluorescence can be used to quantify LAP3 activity, providing a useful tool for studying protein hydrolysis .
Action Environment
The action of Leu-AMC hydrochloride is influenced by environmental factors such as pH and temperature, which can affect the activity of the LAP3 enzyme . .
Safety and Hazards
Specific safety and hazard information for L-Leucine-7-amido-4-methylcoumarin hydrochloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. For detailed information, one should refer to its Material Safety Data Sheet (MSDS) .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was L-Leucine-7-amido-4-methylcoumarin hydrochloride chosen as a substrate to measure aminopeptidase activity in meconium?
A1: this compound is a commonly used fluorogenic substrate for measuring aminopeptidase activity. When this compound is cleaved by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. [] This allows for the sensitive and quantitative measurement of enzyme activity. The study aimed to assess the changes in aminopeptidase activity in the meconium of healthy infants and its potential correlation with delivery mode. Using this specific substrate allowed the researchers to track these changes effectively.
Q2: How do the findings of this study contribute to our understanding of fetal development?
A2: The study suggests that aminopeptidase activity in meconium, as measured using this compound, does not change significantly throughout meconium accumulation in the fetal intestine. [] This finding implies a consistent presence and potential role of aminopeptidases in the intrauterine environment. Additionally, the study observed a stronger correlation between early and late meconium aminopeptidase activity in vaginally delivered infants compared to those delivered by cesarean section. This difference hints at potential influences of delivery mode on enzyme activity dynamics during fetal development, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)
![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)





